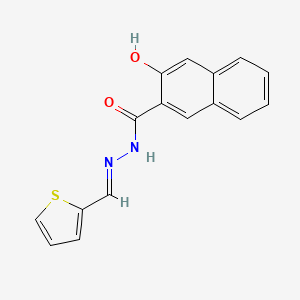

3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide" and its derivatives are compounds of significant interest due to their chemical structure and potential applications in various fields of chemistry and materials science. These compounds belong to a class of organic molecules known for their diverse chemical reactions, structural complexity, and utility in synthesis and material development.

Synthesis Analysis

The synthesis of "3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide" derivatives involves condensation reactions, employing various aldehydes and hydrazides. For instance, the synthesis of related compounds has been achieved through reactions involving naphthohydrazide and different substituents, leading to the formation of Schiff bases and their complexes with metals like Cd2+, Co2+, Cu2+, and Zn2+ (Qiu Rui, 2011).

Molecular Structure Analysis

Molecular structure analysis of these compounds, conducted through techniques such as IR, UV, and X-ray crystallography, reveals their complex architecture. For example, studies on similar Schiff bases demonstrate planar structures with trans-configured C=N double bonds and stabilization through various intra- and intermolecular hydrogen bonds (H. Yathirajan et al., 2007).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including complexation with metals, which is fundamental for their application in coordination chemistry and catalysis. The formation of metal complexes highlights the ligand properties of these hydrazides, contributing to diverse chemical reactivity and potential for synthesis of novel materials.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the application potential of these compounds. The detailed crystallographic analysis provides insights into their stability and interactions, essential for material science applications (G. Cheng et al., 2012).

Applications De Recherche Scientifique

Optical Properties and Emission Enhancement

Tuning Optical Properties and Enhancing Solid-State Emission : Research indicates that the postfunctionalization of polythiophenes, including structures similar to 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide, can significantly influence their optical and photophysical properties. Modifications with certain substituents can lead to enhanced solid-state fluorescence, indicating potential applications in materials science and optoelectronics (Li, Vamvounis, & Holdcroft, 2002).

Chemosensors and Cell Imaging

Dual-mode Chemosensor for Metal Ions : A derivative closely related to 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide has been synthesized and characterized as a chemosensor for Al³⁺, Zn²⁺, and Fe³⁺ ions. This compound exhibits aggregation-induced emission (AIE) properties and has applications in cell imaging, demonstrating its utility in biological sensing and environmental monitoring (Liao et al., 2017).

Surface Modification and Nanocomposites

One-Step Reduction and Surface Modification of Graphene Oxide : The application of 3-hydroxy-2-naphthoic acid hydrazide, a compound similar to 3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide, has been demonstrated in the reduction and simultaneous surface modification of graphene oxide. This process results in enhanced dispersion and interaction with polymeric matrices, indicating potential use in the development of advanced nanocomposite materials (Xu, Guan, Zhou, & Zhu, 2017).

Propriétés

IUPAC Name |

3-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15-9-12-5-2-1-4-11(12)8-14(15)16(20)18-17-10-13-6-3-7-21-13/h1-10,19H,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGDIHPRYUNFMJ-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)

![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)